molecular formula C4H2BrFN2 B1294754 2-Bromo-5-fluoropyrimidine CAS No. 947533-45-1

2-Bromo-5-fluoropyrimidine

Cat. No. B1294754
M. Wt: 176.97 g/mol
InChI Key: ANSMRNCOBLTNBO-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the synthesis of mGluR5 antagonist for the treatment of neuropathic pain .


Synthesis Analysis

The synthesis method comprises the following steps: dissolving 2-hydroxypyrimidine salt as a raw material through deionized water, and regulating the pH to 6 with saturated sodium bicarbonate solution, so as to prepare 2-hydroxypyrimidine; enabling bromine to react with 2-hydroxypyrimidine below 5 DEG C, and preparing 2-hydroxy-5-bromopyrimidine through methyl alcohol recrystallization; carrying out temperature control reaction on 2-hydroxy-5-bromopyrimidine, POCl3 and triethylamine for 8 hours; and cooling to room temperature, reacting with fluorine, carrying out suction filtration under adjustment of a sodium hydroxide solution, washing, drying and carrying out chromatography, so as to obtain white solid, wherein the yield can reach over 91% .


Molecular Structure Analysis

The molecular weight of 2-Bromo-5-fluoropyrimidine is 176.97 and its formula is C4H2BrFN2 . The SMILES string is FC1=NC=C (Br)C=N1 .


Chemical Reactions Analysis

2-Bromo-5-fluoropyrimidine can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid . It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Physical And Chemical Properties Analysis

The boiling point of 2-Bromo-5-fluoropyrimidine is 80-83 °C/44 mmHg (lit.) and its melting point is 30-31 °C (lit.) . The density is 1.71 g/mL at 25 °C (lit.) .

Scientific Research Applications

Metabolic Pathway and Toxicity Management

Fluoropyrimidines and Cardiotoxicity : Studies have highlighted concerns regarding fluoropyrimidine-induced cardiotoxicity (FIC), emphasizing the need for comprehensive characterizations and management strategies. Potential pathogenetic models include coronary vasospasm and toxic metabolites. The role of genetic factors, particularly dihydropyrimidine dehydrogenase (DPD) deficiency, in affecting the metabolism and efficacy of fluoropyrimidine treatment has been extensively investigated. This enzyme's activity is crucial for the catabolism and deactivation of fluoropyrimidines, with deficiencies leading to severe toxicities. Approaches like upfront genotyping of DPYD*2A have been proposed for dose individualization to enhance patient safety and treatment efficacy (Depetris et al., 2018).

Pharmacogenetics and Treatment Personalization

Individualizing Fluoropyrimidine Therapy : Pharmacogenetic testing, particularly for DPD deficiency, has been highlighted as a method to prevent severe fluoropyrimidine-related toxicity. Identifying patients at risk allows for dose adjustments and more personalized treatment strategies. Studies emphasize the importance of testing for DPD poor metabolizer variants, with genotyping of DPYD*2A being a critical step before starting fluoropyrimidine-based regimens (Deenen et al., 2016).

Noninvasive Studies and Imaging Techniques

Imaging Technologies for Fluoropyrimidines : The physical properties of fluorinated drugs, such as 2-Bromo-5-fluoropyrimidine, make them suitable for studies using imaging technologies like positron emission tomography (PET) and nuclear magnetic resonance (NMR). These noninvasive studies offer unique insights into the fate of fluoropyrimidines at their target sites, potentially improving the understanding of their mechanism of action and optimizing chemotherapy (Wolf et al., 2003).

Gene Expression and Resistance Biomarkers

Identification of Target Genes and Biomarkers : Research utilizing DNA microarray technology has identified genes transcriptionally activated by fluoropyrimidine treatment, offering potential biomarkers for resistance and targets for future therapeutic interventions. Such advancements in molecular profiling could lead to more effective and targeted cancer therapies (Maxwell et al., 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

2-Bromo-5-fluoropyrimidine can be used in the synthesis of various compounds via Suzuki coupling reaction with phenylboronic acid . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These properties make it a valuable reagent for future research and development in the field of life sciences .

properties

IUPAC Name

2-bromo-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-4-7-1-3(6)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSMRNCOBLTNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649955
Record name 2-Bromo-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoropyrimidine

CAS RN

947533-45-1
Record name 2-Bromo-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Wang, X Sun, C Xu, B Ji - Frontiers in Chemistry, 2019 - frontiersin.org
Luminescent Cu(I) complexes are promising emitting materials for electroluminescent devices due to their low cost and abundant resources, as well as high emission efficiency. It is well-…
Number of citations: 10 www.frontiersin.org
W Lu, M Fan, W Ji, J Tse, I You, SB Ficarro… - Journal of medicinal …, 2023 - ACS Publications
… Nucleophilic aromatic substitution of S11 with 2-bromopyrimidine or 2-bromo-5-fluoropyrimidine afforded S12, following deprotection and installation of the warhead, providing …
Number of citations: 2 pubs.acs.org
L Frodsham, M Golden, S Hard… - … Process Research & …, 2013 - ACS Publications
… and filtered; washing with butyl acetate yields an orange solution (48 mL, 70% yield based on solution assay) (90% solution yield can be achieved using 2-bromo-5-fluoropyrimidine as …
Number of citations: 48 pubs.acs.org

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